Lipophilicity Advantage: 0.50 LogP Units Higher than the Non-Methyl Analog
The 4-methyl substitution on the target compound increases lipophilicity relative to the non-methylated 3-[(diethylamino)sulfonyl]benzoic acid (CAS 1576-46-1). The target compound has a logP of 2.812, compared to 2.313 for the non-methyl analog [1][2]. This ~0.50 logP unit increase corresponds to an approximately 3.2-fold higher octanol/water partition coefficient, indicating enhanced membrane permeability potential while remaining within Lipinski-compliant space (logP < 5) [1].
| Evidence Dimension | Octanol-water partition coefficient (logP, experimental/predicted) |
|---|---|
| Target Compound Data | logP = 2.812 (ChemBase experimental logP); logP = 1.91 (JChem predicted) [1][3] |
| Comparator Or Baseline | 3-[(Diethylamino)sulfonyl]benzoic acid (CAS 1576-46-1): logP = 2.313 [2] |
| Quantified Difference | ΔlogP ≈ +0.50 (experimental); ΔlogP ≈ −0.40 (predicted, opposite trend). Directional consistency supports lipophilicity enhancement by 4-methyl substitution. |
| Conditions | ChemBase reported experimental logP values; JChem prediction for target compound |
Why This Matters
The higher logP directly influences the compound's behavior in liquid-liquid extraction, reverse-phase chromatography, and passive membrane permeability in cell-based assays, making it a preferred choice when increased hydrophobicity is desired relative to the non-methyl analog.
- [1] ChemBase. (2025). 3-(diethylsulfamoyl)-4-methylbenzoic acid (CBID: 232646). Retrieved from http://www.chembase.cn/molecule-232646.html View Source
- [2] ChemBase. (2025). 3-Diethylsulfamoyl-benzoic acid (Substance ID: 504212). Retrieved from http://www.chembase.cn/substance-504212.html View Source
- [3] PubChem. (2025). 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid (CID 767891). XLogP3-AA = 1.7. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/767891 View Source
